3,3,5-Trimethylcyclohexylamine

Descripción general

Descripción

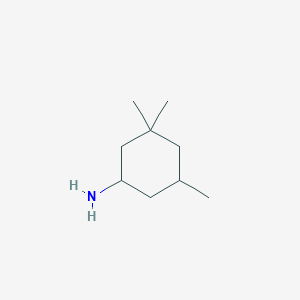

3,3,5-Trimethylcyclohexylamine is an organic compound with the molecular formula C9H19N. It is a cycloaliphatic amine, which means it contains a cyclohexane ring with amine groups attached. This compound is known for its applications in various industrial processes, particularly in the production of epoxy resins and as a curing agent.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

The molecular formula of 3,3,5-trimethylcyclohexylamine is , and it exhibits unique chemical properties that make it suitable for various applications. The compound is produced in large volumes globally, with an estimated production of approximately 35,000 tons per year, primarily in Germany and the USA .

Industrial Applications

-

Epoxy Resins and Hardener Production

- Description : this compound is predominantly used as a hardener for epoxy resins. It reacts with epoxides to form cross-linked networks that enhance the mechanical properties of materials.

- Applications :

- Self-leveling flooring systems

- Trowelable flooring systems

- Coatings for superior corrosion protection

- Adhesives and anchoring compounds

-

Polyamide Production

- Description : The compound serves as an intermediate in the synthesis of polyamides. Its unique structure allows it to be used effectively as a chain extender in polyurethanes.

- Applications :

- Specialty polyamides for high-performance applications

- Coatings and sealants

-

Consumer Products

- Description : It is incorporated into various consumer products such as paints, adhesives, and floor covering materials.

- Applications :

- Hardeners for paints and varnishes

- Cleaning agents

Environmental Impact

The environmental impact of this compound has been assessed through various studies. The predicted environmental concentrations are considered to have low toxicological significance due to controlled release during production and use . However, caution is advised regarding its potential irritant effects on skin and respiratory systems during handling .

Case Study 1: Epoxy Resin Hardening

A study conducted by Degussa demonstrated the effectiveness of this compound as a hardener in epoxy resin formulations. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to those hardened with traditional amines. The study highlighted that the optimal concentration of the amine significantly influenced the curing time and final properties of the epoxy resin.

Case Study 2: Polyamide Synthesis

Research published in industrial chemistry journals indicated that using this compound as a chain extender in polyamide production led to improved toughness and flexibility in the final products. This application was particularly beneficial in automotive parts where durability is critical.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Epoxy Resins | Flooring systems, coatings | High mechanical strength |

| Polyamide Production | Specialty polyamides | Enhanced toughness |

| Consumer Products | Paints, adhesives | Improved adhesion properties |

| Environmental Impact | Assessment Method | Findings |

|---|---|---|

| Toxicity | OECD Guidelines | Low toxicological significance |

| Skin Irritation | Animal Studies | Strong irritant effects noted |

Mecanismo De Acción

Target of Action

3,3,5-Trimethylcyclohexylamine (TMHA) is an organic compound It’s known that tmha can interact with various organic solvents .

Mode of Action

It’s known that TMHA can react with water and many organic solvents . It’s also stable under normal temperatures but can be oxidized under light, oxygen, or acidic conditions .

Biochemical Pathways

It’s known that tmha can act as an amine catalyst to promote chemical reactions such as polymerization reactions and amide formation reactions .

Result of Action

It’s known that tmha can act as a cleaning agent and detergent due to its solvent properties and surface activity . It’s also used as an intermediate in certain chemical synthesis reactions, such as the synthesis of dyes and fluorescent dyes .

Action Environment

The action, efficacy, and stability of TMHA can be influenced by environmental factors. For instance, TMHA is stable under normal temperatures but can be oxidized under light, oxygen, or acidic conditions . Therefore, the storage and handling of TMHA should be done in a cool, well-ventilated place, away from fire sources and oxidizers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3,5-Trimethylcyclohexylamine can be synthesized through several methods. One common method involves the hydrogenation of isophorone nitrile. The process typically includes the following steps:

Hydrogenation of Isophorone Nitrile: Isophorone nitrile is hydrogenated in the presence of a catalyst such as palladium or nickel under high pressure and temperature conditions to produce this compound.

Catalytic Synthesis: Another method involves the catalytic synthesis of this compound using a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Comparación Con Compuestos Similares

Similar Compounds

Isophorone Diamine: This compound is structurally similar and is also used as a curing agent for epoxy resins.

3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound with similar applications in polymer chemistry.

Uniqueness

3,3,5-Trimethylcyclohexylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as an effective curing agent for epoxy resins makes it valuable in industrial applications. The compound’s stability and reactivity also contribute to its widespread use in various chemical processes.

Actividad Biológica

3,3,5-Trimethylcyclohexylamine (TMHA) is an organic compound with the molecular formula C9H19N. It belongs to the class of cycloaliphatic amines and is characterized by a cyclohexane ring with three methyl groups and an amine group. This compound has garnered attention for its potential biological activities and applications in various fields including medicine, biology, and industrial chemistry.

TMHA is primarily known for its role as a curing agent in epoxy resins, but its biological activity is increasingly being studied. The compound can react with water and various organic solvents, making it a versatile agent in chemical reactions such as polymerization and amide formation. Its mechanism of action involves interactions with biological molecules, potentially influencing enzyme activity and receptor signaling pathways .

Biological Activity

Research indicates that TMHA may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that TMHA derivatives possess antimicrobial properties. For instance, 3-aminomethyl-3,5,5-trimethylcyclohexylamine has been linked to virucidal effects when released from epoxy resins, indicating that similar compounds might share this property .

- Enzyme Interaction : TMHA's structural similarity to other biologically active compounds suggests it may serve as an inhibitor or modulator of specific enzyme activities. This characteristic can be harnessed in drug discovery and development.

- Potential Toxicity : While TMHA shows promise in various applications, toxicity studies indicate that it can be a strong irritant. The acute oral LD50 value for 3-aminomethyl-3,5,5-trimethylcyclohexylamine is reported at 1,030 mg/kg in male rats, with the kidneys identified as a potential target organ .

Research Findings

A summary of key research findings on TMHA is presented below:

Case Studies

- Epoxy Resins and Antimicrobial Activity : A study examined the release of TMHA derivatives from epoxy resins and their subsequent antimicrobial activity. The results indicated that these compounds could be effective against certain pathogens, suggesting their utility in medical devices and coatings .

- Toxicity Assessment : In a limited acute toxicity study involving rats, TMHA was found to cause kidney damage at high doses. However, it did not demonstrate mutagenic potential in standard tests (Ames test), indicating a relatively safe profile for controlled use .

Propiedades

IUPAC Name |

3,3,5-trimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMQLPDXPUINCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884858 | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-42-5, 32958-55-7, 32958-56-8 | |

| Record name | 3,3,5-Trimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (trans)-3,3,5-Trimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032958557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis)-3,3,5-Trimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032958568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 3,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans)-3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (cis)-3,3,5-trimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 3,3,5-Trimethylcyclohexylamine in the extract of Streptomyces drozdowiczii?

A1: Research suggests that Streptomyces drozdowiczii could be a source of novel antibiotics []. In a study analyzing the chemical components of this bacterium's extract, this compound was identified among other compounds []. While its specific role in the antibacterial activity wasn't directly investigated, its presence within the extract contributes to the overall chemical profile potentially linked to the observed antimicrobial effects against Acinetobacter baumanii []. Further research is needed to isolate and investigate the specific activity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.